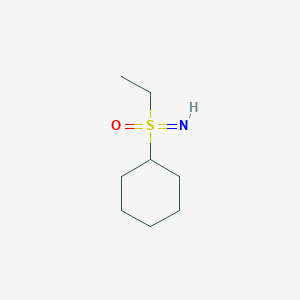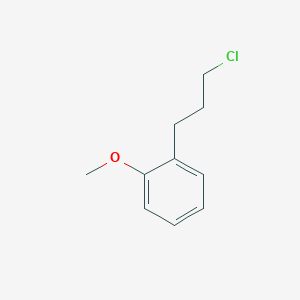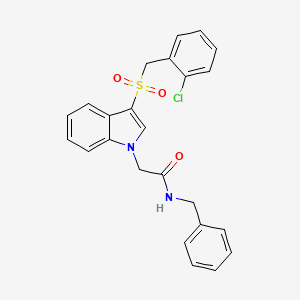![molecular formula C17H24O2 B2752486 2-(2-Methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol CAS No. 470692-43-4](/img/structure/B2752486.png)
2-(2-Methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[2.2.1]heptan-2-ol is a type of organic compound that belongs to the class of bicyclic compounds . It has a molecular formula of C7H12O . Another compound, 7,7-DIMETHYL-2-OXOBICYCLO[2.2.1]HEPT-1-YL, has a molecular weight of 389.536 .
Synthesis Analysis
While specific synthesis methods for “2-(2-Methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol” are not available, there are general methods for synthesizing similar compounds. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For example, the structure of 2-Heptanol, a related compound, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and functional groups. For example, the acetates of -2-methyl–bicyclo[2.2.1]heptan-2-ol, -2-methyl–bicyclo-[2.2.1]heptan-2-ol, and 1-methyl–bicyclo[2.2.1]heptan-2-ol have been pyrolysed at several temperatures and the product distribution determined .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental methods. For example, Bicyclo[2.2.1]heptan-2-ol has a molecular weight of 112.1696 .科学的研究の応用
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its bicyclic structure is a useful scaffold for the construction of more complex molecules. For instance, it can undergo reactions such as palladium-catalyzed 1,2-aminoacyloxylation , which allows for the efficient synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes. These structures can be further functionalized to create a diverse library of bridged aza-bicyclic compounds, which are valuable in the synthesis of natural products and pharmaceuticals.
Medicinal Chemistry
In the realm of medicinal chemistry, derivatives of this compound have been explored for their pharmaceutical potential. The enzymatic resolution of endo-bicyclo[2.2.1]heptan-2-ol derivatives has led to the development of optically active compounds with applications as antidepressants . These processes highlight the importance of this compound in the synthesis of bioactive molecules that could serve as therapeutic agents.
Materials Science
The compound’s derivatives are also significant in materials science. For example, 7-oxabicyclo[2.2.1]heptane derivatives, which can be synthesized from similar bicyclic compounds, have been found to possess interesting biological properties and are used in the creation of polymers and as herbicides . The ability to generate polymers from these derivatives showcases the compound’s utility in developing new materials with specific desired properties.
Analytical Chemistry
In analytical chemistry, the compound’s derivatives can be used as standards or reagents. For instance, the methanesulfonic acid compound of a related bicyclic ketone has been provided to researchers for the identification and quantification of similar structures in complex mixtures . This application is crucial for the accurate analysis of samples in research and quality control.
Pharmacology
Pharmacologically, the compound’s framework is beneficial for the synthesis of carbocyclic analogs of prostaglandin endoperoxides . These analogs are important for studying the role of prostaglandins in various physiological processes and could lead to the development of new drugs that target prostaglandin pathways.
Heterocyclic Chemistry
Finally, in heterocyclic chemistry, the compound’s structure is instrumental in the synthesis of saturated oxygenated heterocycles . These heterocycles are key intermediates in the total asymmetric synthesis of a wide range of natural products, including rare sugars, monosaccharides, and disaccharide mimetics. The compound’s ability to be transformed into these heterocycles demonstrates its significance in the synthesis of complex organic molecules.
特性
IUPAC Name |
2-(2-methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-15(2)12-9-10-16(3,11-12)17(15,18)13-7-5-6-8-14(13)19-4/h5-8,12,18H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGISQVBZQSXLCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1(C3=CC=CC=C3OC)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid](/img/structure/B2752403.png)




![2-(furan-2-yl)-4-methyl-N-[4-(4-methylpyrimidin-2-yl)phenyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2752414.png)

![(Z)-5-((4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2752417.png)


![N-{4-[1-propanoyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2752420.png)
![[2,4-Bis(propan-2-yl)phenyl]boronic acid](/img/structure/B2752421.png)

![tert-Butyl 4-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]piperidine-1-carboxylate](/img/structure/B2752426.png)